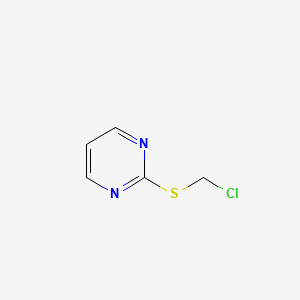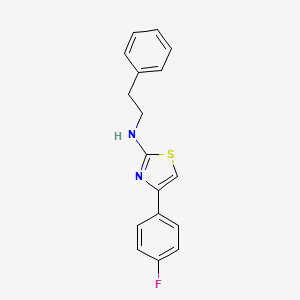
(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine is a chemical compound with the molecular formula C17H15FN2S . It is also known as 2-Thiazolamine, 4-(4-fluorophenyl)-N-(2-phenylethyl)- . This compound is used in scientific research, with potential applications ranging from drug development to catalysis.
Molecular Structure Analysis
The molecular structure of(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine consists of aromatic rings and a heterocyclic ring system. The empirical formula is C17H15FN2S and the molecular weight is 298.38 . Physical And Chemical Properties Analysis
The physical and chemical properties of(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine include its molecular formula C17H15FN2S, molecular weight 298.38, and its structure which includes aromatic rings and a heterocyclic ring system .
Applications De Recherche Scientifique
Multi-stimuli Responsive Materials
(E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, a novel V-shaped molecule, exhibits a pronounced intramolecular charge transfer (ICT) effect, enhanced aggregation-induced emission (AIE), and morphology-dependent fluorochromism. Its unique molecular structure and photophysical properties make it a promising candidate for applications as security ink and other materials responsive to mechanical force or pH changes (Xiao-lin Lu & M. Xia, 2016).
Antimicrobial Agents
The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, highlighting the compound's potential as a basis for developing new antimicrobial agents (Nadine Uwabagira, B. Sarojini, & B. Poojary, 2018).
Antibacterial and Antifungal Activities
A study on the synthesis and bioactivity of α-thiazolyl aminomethylene bisphosphonates, catalyzed by nano silver particles, revealed these compounds possess significant antioxidant, antibacterial, and antifungal activities. This makes them promising candidates for pharmaceutical applications, especially considering their superior antioxidant activity compared to ascorbic acid and notable antimicrobial properties (S. Poola et al., 2020).
Molecular Structure Analysis
The molecular and electronic structure of 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine was extensively characterized using various spectroscopic methods and computational approaches. This detailed analysis provides valuable insights into the compound's conformational flexibility and potential electronic applications (N. Özdemir et al., 2009).
Novel Anticancer Agents
1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their anticancer and antitubercular activities, demonstrating significant inhibitory effects against breast cancer cell lines. These findings suggest the potential of thiadiazole-based compounds in developing new therapeutic agents for cancer treatment (D. Chandra Sekhar et al., 2019).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2S/c18-15-8-6-14(7-9-15)16-12-21-17(20-16)19-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJFGZUNXWJMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

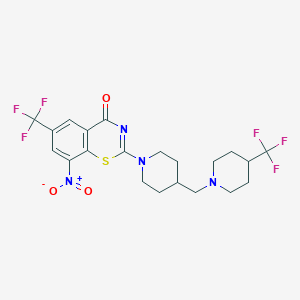
![4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2639243.png)
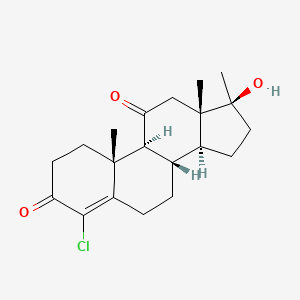

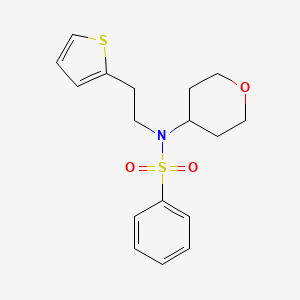
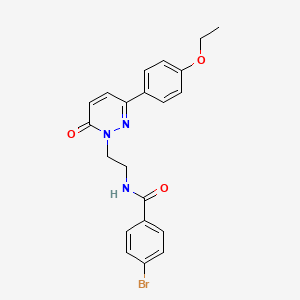
![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639252.png)

![3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2639257.png)
![2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2639258.png)

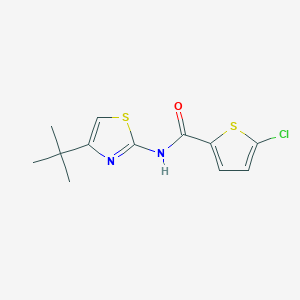
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2639264.png)
